Biotin-PEG23-amine
Biotin-PEG23-amine
Biotin-PEG23-amine is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, Biotin-PEG-amines may be useful in the development of antibody drug conjugates (ADCs).
Brand Name:
Vulcanchem
CAS No.:
604786-74-5
VCID:
VC0521304
InChI:
InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1
SMILES:
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)=O)[C@@]2([H])N1
Molecular Formula:
C58H114N4O25S
Molecular Weight:
1299.61
Biotin-PEG23-amine
CAS No.: 604786-74-5
Cat. No.: VC0521304
Molecular Formula: C58H114N4O25S
Molecular Weight: 1299.61
Purity: >94% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Biotin-PEG23-amine is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, Biotin-PEG-amines may be useful in the development of antibody drug conjugates (ADCs). |
|---|---|
| CAS No. | 604786-74-5 |
| Molecular Formula | C58H114N4O25S |
| Molecular Weight | 1299.61 |
| IUPAC Name | N-(71-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
| Standard InChI | InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1 |
| Standard InChI Key | LQIGDDHILHLQSX-SNKXOJDGSA-N |
| SMILES | O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)=O)[C@@]2([H])N1 |
| Appearance | Solid powder |
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